

Unveiling NSC16168: A Selective ERCC1-XPF Inhibitor for Enhanced Chemotherapeutic Efficacy

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Compound of Interest		
Compound Name:	NSC16168	
Cat. No.:	B1680131	Get Quote

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This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of **NSC16168**, a selective inhibitor of the Excision Repair Cross-Complementation group 1-Xeroderma Pigmentosum group F (ERCC1-XPF) endonuclease. This document is intended for researchers, scientists, and drug development professionals interested in the field of DNA repair inhibition and cancer therapeutics.

Molecular Structure and Physicochemical Properties

NSC16168 is a small molecule with the molecular formula C17H15NO9S3 and a molecular weight of 473.50 g/mol .[1] Its chemical structure is characterized by a substituted naphthalene core. The systematic IUPAC name and SMILES notation are provided in the table below.



Property	Value
Molecular Formula	C17H15NO9S3[2][3]
Molecular Weight	473.50 g/mol [1]
CAS Number	6837-93-0[2][3]
Appearance	Off-white to light yellow solid[1]
SMILES	NC1=C2C(C=C(S(=O) (O)=O)C=C2OS(C3=CC=C(C)C=C3) (=O)=O)=CC(S(O)(=O)=O)=C1[1]
IUPAC Name	4-amino-7-(4-methylphenyl)sulfonyloxy-6- sulfonaphthalene-1-sulfonic acid

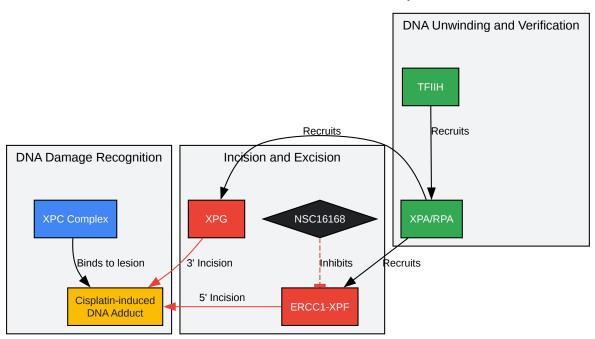
Mechanism of Action: Targeting the ERCC1-XPF DNA Repair Complex

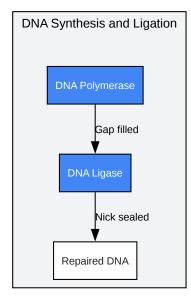
NSC16168 functions as a selective inhibitor of the ERCC1-XPF heterodimeric endonuclease, a critical enzyme complex involved in multiple DNA repair pathways.[2][4] ERCC1-XPF is responsible for making the 5' incision during the repair of bulky DNA adducts and interstrand crosslinks (ICLs), which are lesions induced by platinum-based chemotherapeutic agents like cisplatin.[4] By inhibiting the endonuclease activity of ERCC1-XPF, **NSC16168** prevents the repair of cisplatin-induced DNA damage, leading to the accumulation of cytotoxic lesions and ultimately enhancing the apoptotic effects of cisplatin in cancer cells.[4]

The following diagram illustrates the central role of ERCC1-XPF in the Nucleotide Excision Repair (NER) pathway and the inhibitory action of **NSC16168**.



NSC16168 Inhibition of the NER Pathway





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Caption: Inhibition of the Nucleotide Excision Repair (NER) pathway by NSC16168.



Biological Activity and Efficacy

NSC16168 has been demonstrated to be a potent and selective inhibitor of ERCC1-XPF endonuclease activity. In vitro studies have shown that it can significantly enhance the cytotoxicity of cisplatin in various cancer cell lines.

In Vitro Efficacy

Parameter	Value	Cell Line	Reference
IC50 (ERCC1-XPF inhibition)	0.42 μΜ	-	[1]
Cisplatin IC50 Potentiation	Potentiates cisplatin efficacy	H460 (Lung Cancer)	[1]

In Vivo Efficacy

In a preclinical model using H460 lung cancer xenografts in mice, **NSC16168** demonstrated significant antitumor activity, particularly when used in combination with cisplatin.[1]

Parameter	Value	Animal Model	Reference
Dosage	20 mg/kg	H460 lung cancer xenografts	[1]
Administration	Intraperitoneal (ip), twice daily	H460 lung cancer xenografts	[1]
Outcome	Synergistically enhanced the antitumor efficacy of cisplatin	H460 lung cancer xenografts	[2]

Experimental Protocols

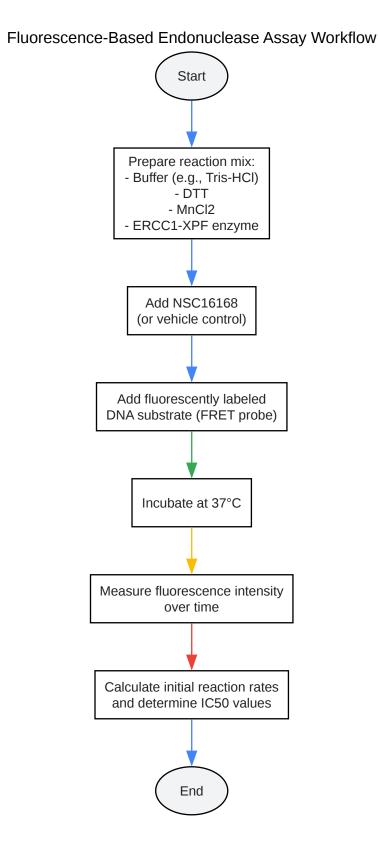
This section provides an overview of the key experimental methodologies used to characterize the activity of **NSC16168**.



Fluorescence-Based ERCC1-XPF Endonuclease Activity Assay

This assay is used to quantify the enzymatic activity of the ERCC1-XPF complex and assess the inhibitory potential of compounds like **NSC16168**.





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Caption: Workflow for the fluorescence-based ERCC1-XPF endonuclease activity assay.



Protocol:

- Reaction Setup: Prepare a reaction buffer containing Tris-HCl, DTT, and MnCl2.
- Enzyme and Inhibitor Addition: Add purified ERCC1-XPF enzyme to the reaction buffer. For inhibition studies, add varying concentrations of NSC16168.
- Substrate Addition: Initiate the reaction by adding a fluorescently labeled DNA substrate. This is typically a stem-loop oligonucleotide with a fluorophore and a quencher in close proximity.
- Incubation and Measurement: Incubate the reaction at 37°C and monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate by ERCC1-XPF separates the fluorophore and quencher, resulting in a detectable signal.
- Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the ability of cancer cells to form colonies after treatment with **NSC16168** and/or cisplatin, providing a measure of cytotoxicity.

Protocol:

- Cell Seeding: Seed a known number of cancer cells (e.g., H460) into multi-well plates.
- Treatment: Treat the cells with NSC16168, cisplatin, or a combination of both at various concentrations. Include an untreated control group.
- Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days).
- Staining: Fix the colonies with a solution such as methanol and stain them with crystal violet.
- Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
- Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control and plot survival curves.



In Vivo Xenograft Study

This protocol outlines the use of an animal model to evaluate the in vivo efficacy of NSC16168.

Protocol:

- Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., H460) into the flank of immunocompromised mice (e.g., nude mice).
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Treatment Groups: Randomize the mice into different treatment groups: vehicle control,
 NSC16168 alone, cisplatin alone, and the combination of NSC16168 and cisplatin.
- Drug Administration: Administer the drugs according to the predetermined schedule (e.g., NSC16168 at 20 mg/kg, ip, twice daily; cisplatin at a clinically relevant dose).
- Tumor Measurement: Measure the tumor volume periodically using calipers.
- Data Analysis: Plot the average tumor growth curves for each treatment group to assess the antitumor efficacy.

Conclusion

NSC16168 is a promising selective inhibitor of the ERCC1-XPF endonuclease. Its ability to potentiate the cytotoxic effects of cisplatin in preclinical models suggests its potential as a valuable agent in combination chemotherapy for the treatment of various cancers. Further research and development are warranted to explore the full therapeutic potential of this compound.

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